Dexylosylpradimicin C
Description
Dexylosylpradimicin C is a biosynthetic intermediate within the pradimicin family of antibiotics, which are angucyclinone glycosides produced by Actinomadura species. These compounds exhibit antifungal and antiviral activities, primarily through their unique ability to bind to mannose-rich glycoproteins on microbial surfaces . Structurally, this compound is characterized by the absence of a xylosyl sugar moiety compared to its derivative, pradimicin C. This intermediate plays a critical role in the late-stage glycosylation steps of pradimicin biosynthesis, where enzymatic addition of xylosyl groups modifies its bioactivity and stability . Its identification and functional analysis were elucidated through feeding experiments using blocked mutants of Actinomadura verrucosospora subsp. neohibisca E-40, which revealed its conversion into pradimicin C upon xylosylation .
Properties
Molecular Formula |
C34H34N2O14 |
|---|---|
Molecular Weight |
694.6 g/mol |
IUPAC Name |
2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C34H34N2O14/c1-9-5-16-21(27(41)18(9)32(45)36-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(35)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(37)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,37,40-44H,35H2,1-4H3,(H,36,45)(H,46,47)/t10?,11-,23+,26+,29+,30-,31+,34+/m1/s1 |
InChI Key |
RLAZQZRIYCOWMY-OVAHQGMASA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Modifications at C-11
The C-11 hydroxyl group in dexylosylpradimicin C serves as a reactive site for further derivatization.
Alkylation Reactions
Treatment with alkyl halides in DMSO/K₂CO₃ yields C-11-O-alkyl derivatives:
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (Sₙ2), where the hydroxyl oxygen attacks the electrophilic carbon of the alkyl halide 10.
Acylation and Carbamate Formation
Direct substitution at C-11 with functional groups enhances solubility or bioactivity:
Key Reaction for 11-Deoxy Derivative :
Glycosylation and Biosynthetic Modifications
This compound is a precursor in benanomicin A biosynthesis. Enzymatic glycosylation at C-5 restores bioactivity:
Reaction Pathway :
-
Glycosyl Transfer : A xylose or fucose unit is added via glycosyltransferase .
-
Methylation : SAM-dependent methylation at C-7 or C-11 enhances antifungal properties .
Experimental Data :
-
Conversion to Benanomicin A : this compound → benanomicin A via glycosylation (85% yield) .
-
Methylation Impact : 7-O-methylation increases MIC against Aspergillus fumigatus by 4-fold .
Degradation and Stability
This compound undergoes pH-dependent degradation:
Key Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The pradimicin family includes structurally related compounds such as pradimicin A, B, C, and benanomicin A. Dexylosylpradimicin C is distinguished by its lack of a xylosyl group, which is a defining feature of its downstream product, pradimicin C. Below is a detailed comparison of structural and biosynthetic properties:
Key Findings
Glycosylation as a Critical Step : The addition of xylosyl groups distinguishes intermediates (e.g., this compound, pradimicin B) from their final bioactive forms (pradimicin C, A). This modification enhances solubility and target binding .
Pathway Parallels: this compound and dexylosylbenanomicin A occupy analogous positions in their respective biosynthetic pathways, highlighting conserved glycosylation mechanisms across pradimicin and benanomicin production .
Substrate Specificity: Feeding experiments demonstrated that only intermediates with intact aglycone cores and specific sugar moieties are enzymatically processed.
Functional Implications
- Biotechnological Relevance: Understanding these glycosylation steps enables metabolic engineering to overproduce desired analogs or optimize antifungal potency .
Q & A
Q. How is Dexylosylpradimicin C structurally characterized, and what analytical techniques are essential for its identification?
Answer: Structural elucidation requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS provides the molecular formula (C₃₄H₃₄N₂O₁₄, m/z 695.2079), while NMR (¹H, ¹³C, and 2D experiments) resolves stereochemistry and functional groups. Cross-referencing with databases like the Cambridge Structural Database (CSD) ensures accuracy .
Q. What synthetic or extraction methodologies are reported for this compound?
Answer: Current literature describes its isolation from environmental samples (e.g., urban stormwater runoff) using solid-phase extraction followed by HPLC purification . Synthetic routes, if available, should detail reaction conditions (e.g., catalysts, solvents) and intermediates, adhering to reporting standards for reproducibility .
Q. Which chromatographic and spectroscopic techniques are optimal for quantifying this compound in complex mixtures?
Answer: Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Calibration curves using certified standards are critical for quantification. Method validation must include limits of detection (LOD) and recovery rates in relevant matrices (e.g., biological or environmental samples) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound across studies?
Answer: Cross-validation using multiple techniques (e.g., X-ray crystallography for absolute configuration) and referencing authoritative databases (e.g., CSD) is essential. Discrepancies may arise from solvent effects, impurities, or instrument calibration; rigorous metadata reporting (temperature, solvent, field strength) mitigates these issues .
Q. What computational strategies (e.g., QSAR, molecular docking) predict the bioactivity of this compound?
Answer: Quantitative structure-activity relationship (QSAR) models can correlate structural features (e.g., glycosylation patterns) with observed bioactivity. Molecular docking against known targets (e.g., microbial enzymes) requires high-resolution structural data of both ligand and receptor. Use tools like AutoDock Vina, validated with experimental IC₅₀ values .
Q. How can experimental design (e.g., DOE) optimize the yield of this compound in synthetic or extraction protocols?
Answer: Design of experiments (DOE) frameworks, such as factorial designs, systematically evaluate variables (e.g., pH, temperature, extraction time). Response surface methodology (RSM) identifies optimal conditions while minimizing resource use. Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure practical relevance .
Q. What evidence supports the proposed mechanism of action of this compound, and how can hypotheses be tested experimentally?
Answer: Structural analogs (e.g., pradimicin derivatives) suggest mechanisms like carbohydrate-binding-mediated antimicrobial activity. Hypothesis testing requires in vitro assays (e.g., minimum inhibitory concentration (MIC) against pathogens) and in silico studies (e.g., binding affinity simulations). Contradictory results should trigger re-evaluation of purity or assay conditions .
Q. How can structure-activity relationship (SAR) studies be designed to explore functional group contributions in this compound?
Answer: Systematic modifications (e.g., de-glycosylation, acetylation) followed by bioactivity assays and molecular dynamics simulations reveal critical functional groups. Use fragment-based approaches to isolate pharmacophores. Report modifications with IUPAC nomenclature and stereochemical descriptors to ensure clarity .
Methodological Guidance
- Data Validation: Replicate experiments and use orthogonal analytical methods (e.g., NMR + HRMS) to confirm findings .
- Literature Review: Leverage databases like BIOSIS Previews for interdisciplinary insights and to identify knowledge gaps .
- Ethical Reporting: Disclose conflicts of interest and adhere to journal-specific guidelines for supplementary data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
